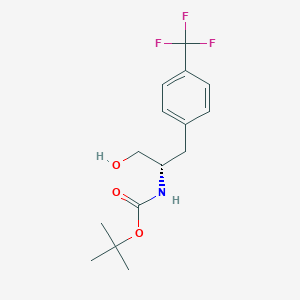

tert-Butyl (S)-(1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-yl)carbamate

カタログ番号 B2576852

CAS番号:

944470-71-7

分子量: 319.324

InChIキー: UILYFAHOMMFALF-LBPRGKRZSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a type of tert-butyl carbamate . Carbamates are organic compounds derived from carbamic acid (NH2COOH). The tert-butyl group (t-Bu) is the simplest tertiary alkyl group, consisting of a central carbon atom bonded to three methyl groups .

Synthesis Analysis

The synthesis of similar compounds involves the use of methanesulfonic acid in tetrahydrofuran at 65°C for approximately 3 hours. The reaction mixture is then allowed to cool to ambient temperature. The resulting solids are isolated by filtration to afford the title compound.Molecular Structure Analysis

The molecular structure of tert-butyl carbamates like this compound typically includes a carbamate group (NHCOO) attached to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis

Tert-butyl carbamates are known to undergo various chemical reactions. For example, they can participate in palladium-catalyzed cross-coupling reactions with various aryl halides .Physical And Chemical Properties Analysis

Tert-butyl carbamates are typically solid substances. They have a high GI absorption and are BBB permeant. They are not P-gp substrates and are not inhibitors of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4.科学的研究の応用

Synthesis and Antimicrobial Activity

- In the context of synthesizing new compounds with potential antimicrobial properties, tert-butyl carbamate derivatives have been explored. For instance, the synthesis of tert-butyl-2-(4-bromo phenyl)-3- hydroxy propyl carbamate and related compounds, followed by their screening for antimicrobial activity, highlights the potential application of these compounds in developing new antimicrobial agents (Doraswamy & Ramana, 2013).

Photocatalysis and Organic Synthesis

- The use of tert-butyl carbamate derivatives in photocatalyzed amination has been reported. A study demonstrated the amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, showcasing the role of these compounds in the assembly of 3-aminochromones under mild conditions. This process is significant for constructing diverse amino pyrimidines, broadening the applications in organic synthesis (Wang et al., 2022).

Organic Photovoltaic Materials

- In the field of organic electronics, particularly organic photovoltaics, tert-butyl carbamate derivatives have been used as building blocks. A study involving the synthesis of bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine from its tert-butyl carbamate derivative highlights the significance of these compounds in producing organic photovoltaic materials. The synthesis process, including Suzuki cross-coupling reaction, underlines the versatility of these compounds in the realm of organic electronics (Chmovzh & Rakitin, 2021).

Alzheimer's Disease Research

- In the pursuit of therapeutic agents for Alzheimer's disease, tert-butyl carbamate derivatives have been examined for their neuroprotective properties. Research on tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (M4 compound) revealed its potential as both a β-secretase and an acetylcholinesterase inhibitor. This compound showed moderate protective effects in astrocytes against amyloid beta peptide, indicating its relevance in Alzheimer's disease research (Camarillo-López et al., 2020).

Enzymatic Kinetic Resolution

- Enzymatic kinetic resolution of tert-butyl carbamate derivatives, such as tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, has been studied for producing optically pure enantiomers. This process is crucial in synthesizing chiral organoselenanes and organotelluranes, demonstrating the compound's role in stereochemical applications in organic chemistry (Piovan, Pasquini, & Andrade, 2011).

作用機序

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-[4-(trifluoromethyl)phenyl]propan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3NO3/c1-14(2,3)22-13(21)19-12(9-20)8-10-4-6-11(7-5-10)15(16,17)18/h4-7,12,20H,8-9H2,1-3H3,(H,19,21)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILYFAHOMMFALF-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (S)-(1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-yl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(3-(dimethylamino)propyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2576769.png)

![7-methyl-3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2576772.png)

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2576773.png)

![N-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2576775.png)

![(1S,2S,4R)-2-(Phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2576778.png)

![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2576779.png)